molecular formula C12H6F2N2O2S B13204605 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

Cat. No.: B13204605
M. Wt: 280.25 g/mol
InChI Key: SIAKYVUALSDJRM-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a complex organic compound that features a pyridine ring substituted with fluorine, a sulfonyl fluoride group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoropyridine with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl fluoride group. The cyanophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of cyanobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Cross-coupling reactions: The cyanophenyl group can participate in further cross-coupling reactions to form more complex structures.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves nucleophiles like amines or alcohols in the presence of a base.

    Cross-coupling reactions: Palladium catalysts and boronic acid derivatives are commonly used.

    Oxidation and reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine and cyanophenyl groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H6F2N2O2S

Molecular Weight

280.25 g/mol

IUPAC Name

6-(4-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)6-5-10(16-12)9-3-1-8(7-15)2-4-9/h1-6H

InChI Key

SIAKYVUALSDJRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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